

An In-depth Technical Guide to 1-Bromo-2-chloro-3-methoxybenzene

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Compound of Interest

Compound Name: 1-Bromo-2-chloro-3-methoxybenzene

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This guide provides a comprehensive technical overview of **1-Bromo-2-chloro-3-methoxybenzene**, a key halogenated anisole derivative. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core chemical properties, reactivity, synthesis, and practical applications of this versatile intermediate. The narrative synthesizes fundamental chemical principles with field-proven insights to facilitate its effective use in complex organic synthesis.

Introduction and Strategic Importance

1-Bromo-2-chloro-3-methoxybenzene (also known as 3-Bromo-2-chloroanisole) is a polysubstituted aromatic compound whose value lies in the unique electronic and steric arrangement of its functional groups.^{[1][2]} The presence of three distinct substituents—a methoxy group, a bromine atom, and a chlorine atom—at specific positions on the benzene ring makes it a highly valuable building block.^[3] This trifecta of functionalities offers multiple, distinct reaction sites, enabling chemists to perform sequential and regioselective modifications.

Its primary utility is as an intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.^{[3][4]} The differential reactivity of the C-Br and C-Cl bonds, especially in metal-catalyzed cross-coupling reactions, allows for a stepwise introduction of molecular complexity, a crucial strategy in modern drug discovery.^{[3][5]}

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound govern its behavior in a reaction, its solubility, and its purification profile. The data for **1-Bromo-2-chloro-3-methoxybenzene** are summarized below.

Core Properties

A compilation of the key physical and chemical identifiers for **1-Bromo-2-chloro-3-methoxybenzene** provides a foundational dataset for experimental design.

Property	Value	Source
IUPAC Name	1-bromo-2-chloro-3-methoxybenzene	PubChem[1]
Synonyms	3-Bromo-2-chloroanisole	PubChem[1]
CAS Number	174913-11-2	PubChem[1]
Molecular Formula	C ₇ H ₆ BrClO	PubChem[1]
Molecular Weight	221.48 g/mol	PubChem[1]
Physical Form	Liquid	Sigma-Aldrich, ChemicalBook[6]
Boiling Point	235.8±20.0°C at 760 mmHg (Predicted)	MySkinRecipes[3], ChemicalBook[6]
Density	1.564±0.06 g/cm ³ (Predicted)	ChemicalBook[6]
XLogP3	3.2	PubChem[1]

Spectroscopic Signature

While specific experimental spectra are proprietary to individual laboratories, the expected spectroscopic characteristics can be predicted from the molecular structure:

- ¹H NMR: The spectrum would feature signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublets,

triplets) would be complex due to the asymmetric substitution. A distinct singlet around 3.8-4.0 ppm would represent the three protons of the methoxy (-OCH₃) group.

- ¹³C NMR: The spectrum would show seven distinct signals: six in the aromatic region (approx. 110-160 ppm) for the benzene ring carbons (including those bonded to the substituents) and one signal for the methoxy carbon around 55-60 ppm.[7]
- IR Spectroscopy: Key absorption bands would include C-H stretching for the aromatic ring (~3000-3100 cm⁻¹), C-O-C stretching for the ether linkage (~1250 cm⁻¹ and ~1050 cm⁻¹), and C-Br/C-Cl stretching in the fingerprint region (below 800 cm⁻¹).
- Mass Spectrometry: The molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), leading to M, M+2, and M+4 peaks.

Chemical Reactivity and Synthetic Logic

The synthetic utility of **1-Bromo-2-chloro-3-methoxybenzene** is dictated by the interplay of its three substituents, which influence the reactivity of the aromatic ring and provide handles for further functionalization.

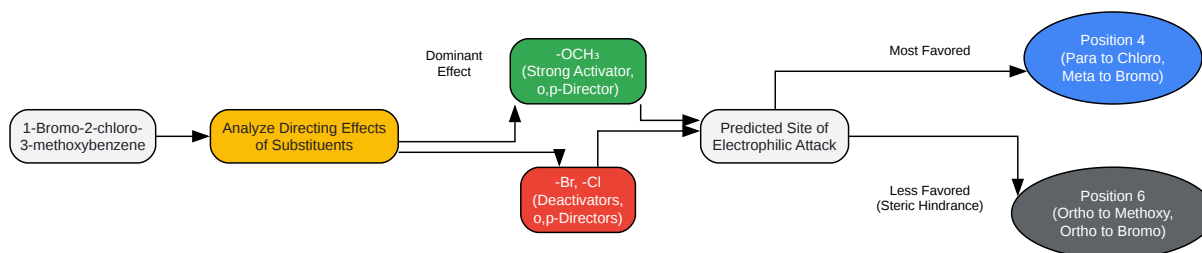
Electrophilic Aromatic Substitution (EAS)

The regiochemical outcome of any further substitution on the aromatic ring is governed by the cumulative directing effects of the existing groups.

- Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.[8][9]
- Halogens (-Br, -Cl): These are deactivating yet ortho, para-directing groups. They withdraw electron density inductively (deactivating) but can donate electron density through resonance (directing).[9][10]

Causality: In this specific molecule, the positions ortho and para to the powerful methoxy group are already occupied. The remaining open positions are C4, C5, and C6. The methoxy group strongly activates the ring, making substitution possible despite the deactivating halogens. The directing effects combine to favor substitution at the C4 and C6 positions. The C6 position is

sterically hindered by the adjacent bromine atom, making the C4 position the most likely site for electrophilic attack.



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Caption: Logic diagram of directing effects in electrophilic substitution.

Metal-Catalyzed Cross-Coupling Reactions

This is the most significant area of application for **1-Bromo-2-chloro-3-methoxybenzene**. The C-Br bond is more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations. This differential reactivity is the cornerstone of its utility.

Causality: The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond facilitates oxidative addition to the low-valent metal catalyst (e.g., Pd(0)) at a lower temperature. This allows for selective functionalization at the C1 position while leaving the C2-chloro substituent intact for a subsequent, more forcing coupling reaction.

Experimental Protocol: Selective Suzuki Coupling

This protocol describes a representative, selective Suzuki coupling at the C-Br position.

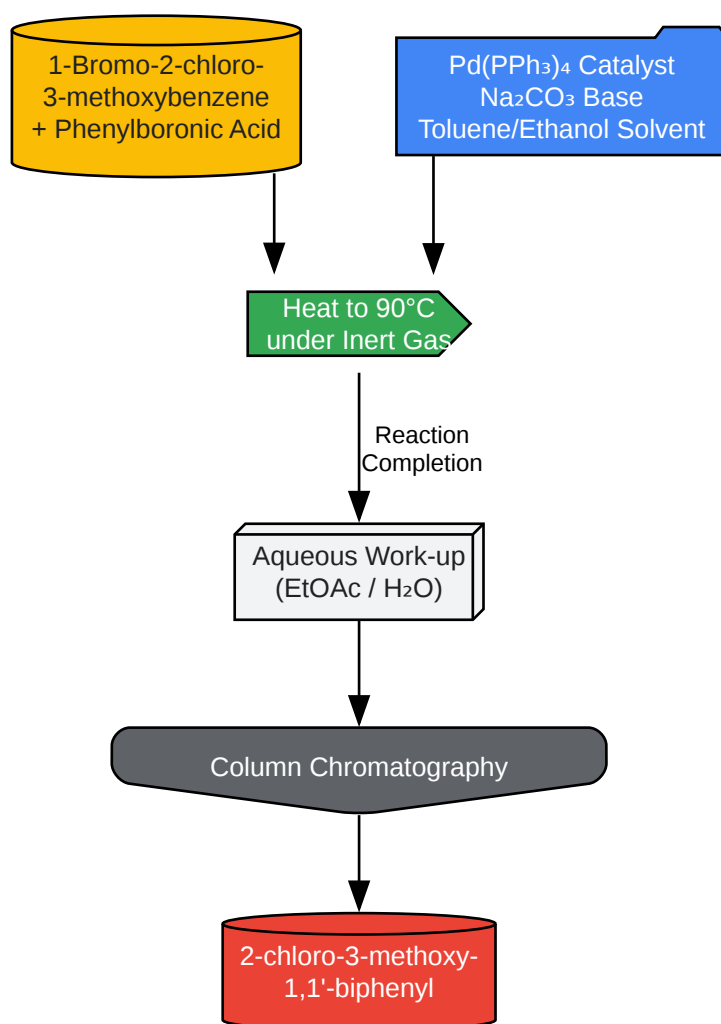
Objective: To synthesize 2-chloro-3-methoxy-1,1'-biphenyl from **1-Bromo-2-chloro-3-methoxybenzene** and phenylboronic acid.

Materials:

- **1-Bromo-2-chloro-3-methoxybenzene** (1.0 equiv)
- Phenylboronic acid (1.2 equiv)
- Pd(PPh₃)₄ (0.03 equiv)
- 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)
- Toluene/Ethanol (3:1 mixture)

Procedure:

- Inert Atmosphere: To an oven-dried round-bottom flask, add **1-Bromo-2-chloro-3-methoxybenzene**, phenylboronic acid, and Pd(PPh₃)₄.
- Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed Toluene/Ethanol solvent mixture via cannula.
- Base Addition: Add the degassed aqueous Na₂CO₃ solution.
- Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purification: Purify the crude product by column chromatography on silica gel to yield the target biphenyl compound.



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Caption: Experimental workflow for a selective Suzuki cross-coupling reaction.

Plausible Synthetic Routes

The synthesis of **1-Bromo-2-chloro-3-methoxybenzene** itself requires a multi-step approach that carefully controls the regioselectivity of halogenation on a substituted anisole or phenol precursor. Direct bromination of 2-chloro-3-methoxybenzene is not a viable primary route due to the complex directing effects. A more controlled synthesis could start from a commercially available precursor like 2-chloro-6-nitrophenol, leveraging the directing effects of nitro and hydroxyl groups before modifying them.

A plausible, though unverified, route could involve:

- Methylation: Conversion of a suitable phenol precursor (e.g., 3-bromo-2-chlorophenol) to the corresponding anisole using a methylating agent like dimethyl sulfate or methyl iodide.[11]
- Halogenation of a Precursor: A more strategic approach involves the sequential halogenation of a simpler starting material. For instance, starting with 3-methoxyphenol, one could perform a directed chlorination followed by bromination, carefully selecting reagents and conditions to achieve the desired 1,2,3-substitution pattern.

Safety, Handling, and Storage

As with all halogenated aromatic compounds, proper safety protocols are mandatory.

- Hazards: **1-Bromo-2-chloro-3-methoxybenzene** is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation.[12] It may also cause respiratory irritation.[12] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[13]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[14][15]
- Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.[13] Take measures to prevent the buildup of electrostatic charge.[13]
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6][14]

Conclusion

1-Bromo-2-chloro-3-methoxybenzene is a strategically important building block whose value is derived from the precise arrangement of its functional groups. A thorough understanding of its physicochemical properties and, most critically, the differential reactivity of its C-Br and C-Cl bonds, is essential for its successful application. By leveraging this reactivity, particularly in selective cross-coupling reactions, researchers can efficiently construct complex molecular architectures for the development of next-generation pharmaceuticals and other high-value chemical products.

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